(3-Morpholinophenyl)methylamine
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Description
Scientific Research Applications
Antidepressive Activity
(3-Morpholinophenyl)methylamine derivatives have been explored for their antidepressant properties. A study synthesized 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride and tested its antidepressant effects using a forced swim mice model, showing promising results (Guo Ya-nan, 2010).
Chemical Synthesis and Biological Activity
Derivatives of (3-morpholinophenyl)methylamine have been synthesized for various applications. For instance, enamine derivatives of lapachol were synthesized using morpholine and other compounds, evaluated for biological activities against Artemia salina, Aedes aegypti, and cytotoxicity in human breast cells (Mailcar F. Oliveira et al., 2002).
Environmental Analysis
(3-Morpholinophenyl)methylamine and its derivatives are also significant in environmental studies. A method was developed for determining aliphatic amines, including morpholine, in wastewater and surface water, highlighting its relevance in environmental monitoring (F. Sacher et al., 1997).
Photoinitiators in Coatings
In the field of materials science, copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties, including morpholine derivatives, have been developed as photoinitiators for ultraviolet-curable pigmented coatings. This application demonstrates the versatility of (3-morpholinophenyl)methylamine in advanced material synthesis (L. Angiolini et al., 1997).
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel pharmaceuticals and other chemicals. For example, it was used in the synthesis of 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines, demonstrating its utility in complex organic syntheses (A. A. Aghekyan et al., 2009).
Atmospheric Chemistry
It's also relevant in atmospheric chemistry studies, as illustrated by research on the concentration, size distribution, and dry deposition of amines, including morpholine, in atmospheric particles. Such studies are crucial for understanding the role of amines in air pollution and climate change (Fengxian Liu et al., 2017).
properties
IUPAC Name |
(3-morpholin-4-ylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7,9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNBOLIRQOSAAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383770 |
Source
|
Record name | 1-[3-(Morpholin-4-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Morpholinophenyl)methylamine | |
CAS RN |
625470-29-3 |
Source
|
Record name | 1-[3-(Morpholin-4-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Morpholinophenyl)methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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